Desethylprocainamide

描述

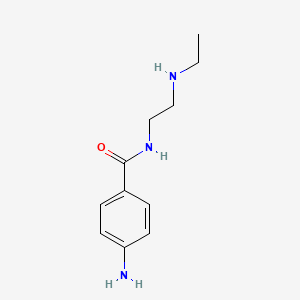

Structure

3D Structure

属性

CAS 编号 |

76806-95-6 |

|---|---|

分子式 |

C11H17N3O |

分子量 |

207.27 g/mol |

IUPAC 名称 |

4-amino-N-[2-(ethylamino)ethyl]benzamide |

InChI |

InChI=1S/C11H17N3O/c1-2-13-7-8-14-11(15)9-3-5-10(12)6-4-9/h3-6,13H,2,7-8,12H2,1H3,(H,14,15) |

InChI 键 |

WFWKZHZTDPTPOV-UHFFFAOYSA-N |

SMILES |

CCNCCNC(=O)C1=CC=C(C=C1)N |

规范 SMILES |

CCNCCNC(=O)C1=CC=C(C=C1)N |

其他CAS编号 |

76806-95-6 |

同义词 |

deethylprocainamide desethylprocainamide PADE |

产品来源 |

United States |

Significance of Metabolite Research in Understanding Drug Action and Metabolism

The investigation of drug metabolites is critical for several reasons. Metabolites can possess their own therapeutic activity, sometimes even greater than the parent drug, or they can be inactive. nih.gov Conversely, some metabolites may be responsible for adverse or toxic effects. nih.gov Therefore, a thorough understanding of a drug's metabolic fate is essential to fully characterize its efficacy and safety profile.

Research into metabolites helps to:

Explain Inter-individual Variability: Differences in how individuals metabolize drugs, often due to genetic factors, can lead to varying concentrations of metabolites, contributing to differences in drug response and the risk of adverse reactions.

Identify Mechanisms of Drug Interactions: One drug can alter the metabolism of another, leading to changes in metabolite concentrations and potentially causing unexpected effects.

Guide Drug Development: Understanding metabolic pathways allows for the design of new drugs with improved properties, such as longer duration of action or reduced toxicity.

Desethylprocainamide As a Key Research Subject: Historical and Contemporary Perspectives

The story of Desethylprocainamide is intrinsically linked to the clinical use and study of its parent compound, procainamide (B1213733). Procainamide was developed as a more stable alternative to procaine, an early anesthetic found to have antiarrhythmic properties. nih.gov As researchers sought to understand the full scope of procainamide's action and metabolism, attention turned to its byproducts in the body.

Historical Context:

Initial research following the introduction of procainamide focused on its primary metabolic pathway, N-acetylation, which leads to the formation of N-acetylprocainamide (NAPA), another active metabolite. However, further analytical investigations revealed the presence of other metabolites. This compound (PADE) was identified in the urine of a patient being treated with procainamide, confirming its status as a product of in vivo metabolism. nih.gov Early studies aimed to characterize its basic pharmacological activity and determine its potential contribution to the antiarrhythmic effects observed during procainamide therapy. These initial investigations established that this compound possessed antiarrhythmic properties, albeit with different potency compared to its parent compound. nih.gov

Contemporary Perspectives:

Scope and Objectives of Academic Inquiry into Desethylprocainamide

Precursor Chemistry and Reaction Pathways for this compound Synthesis

This compound (DEPA), a metabolite of the antiarrhythmic drug procainamide, is not typically available commercially, necessitating its synthesis for research and clinical applications, such as assessing antibody cross-reactivity in immunoassays. tandfonline.com The synthesis of research-grade materials involves specific chemical and enzymatic routes, as well as isotopic labeling for detailed mechanistic investigations.

Chemical Synthesis: A documented facile synthesis for this compound (DEPA) has been developed to produce materials for research purposes. tandfonline.com One effective route begins with the conversion of p-nitrobenzoyl chloride into an N-hydroxysuccinimide (NHS) active ester. tandfonline.com This intermediate then undergoes selective acylation with unprotected N-ethylethylenediamine. This reaction is carefully controlled to ensure acylation is selective, avoiding the complex mixtures that can result from direct acylation with p-nitrobenzoyl chloride. tandfonline.com The resulting nitrobenzamide intermediate is then catalytically reduced, commonly using hydrogen with a 10% palladium on carbon (Pd/C) catalyst, to yield this compound. tandfonline.com The final product can be purified and crystallized as its bis-hydrochloride salt. tandfonline.com

A summary of a reported chemical synthesis pathway is presented below:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | p-Nitrobenzoyl chloride | N-hydroxysuccinimide (NHS), Triethylamine | p-Nitrobenzoyl-NHS active ester |

| 2 | p-Nitrobenzoyl-NHS active ester | N-Ethylethylenediamine, Triethylamine | N-(2-(ethylamino)ethyl)-4-nitrobenzamide |

Enzymatic Formation: In biological systems, this compound is a known metabolite of procainamide. nih.govwikipedia.org It is formed through the dealkylation of the parent compound. nih.gov This metabolic transformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgresearchgate.net Specifically, studies involving humanized mouse models and in vitro incubations have pointed to a significant role for the CYP2D6 enzyme in the metabolism of procainamide, which includes the pathway leading to this compound. researchgate.net Therefore, for research applications requiring a biologically relevant context, DEPA can be generated in vitro using liver microsomes or recombinant CYP enzymes incubated with procainamide.

Isotopic labeling is a critical technique in pharmaceutical research for elucidating metabolic pathways and understanding the pharmacokinetics of a drug and its metabolites. nih.govmusechem.com By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound molecule, researchers can create a tracer that is chemically identical to the unlabeled compound but distinguishable by mass spectrometry (MS). researchgate.neteurisotop.com

These stable isotope-labeled compounds serve several key purposes in mechanistic studies:

Metabolic Fate Elucidation: Labeled DEPA can be administered in vivo or used in vitro to trace its subsequent metabolic transformations without altering its biological behavior. nih.govmusechem.com

Quantitative Analysis: Isotope-labeled DEPA is the gold standard for use as an internal standard in quantitative MS-based bioanalysis. eurisotop.com Its use corrects for variations in sample extraction and ion suppression, allowing for highly accurate measurement of endogenous DEPA levels in biological matrices like plasma or urine. nih.gov

Distinguishing Drug from Metabolite: In studies of procainamide metabolism, administering isotopically labeled procainamide allows researchers to differentiate between the originally administered drug and any pre-existing or endogenously formed metabolites. eurisotop.com

The synthesis of labeled this compound would follow the chemical pathways described previously, but using isotopically labeled precursors. For example, labeled N-ethylethylenediamine or a labeled 4-aminobenzoic acid derivative could be incorporated during the synthesis to produce the desired labeled final product. tandfonline.comresearchgate.net

Chemical Derivatization Techniques for Enhanced Analytical Detection and Separation

The analysis of this compound in biological samples often requires highly sensitive analytical methods. Chemical derivatization is a strategy used to modify the analyte to improve its detection and chromatographic properties, particularly for high-performance liquid chromatography (HPLC). researchgate.netchromatographyonline.com

Derivatization chemically modifies a compound to produce a new compound with properties more suitable for a given analytical method. researchgate.net For HPLC analysis of this compound, which contains a primary aromatic amine functional group, derivatization aims to attach a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), thereby enhancing detection sensitivity. researchgate.netchromatographyonline.com The reaction targets the primary amine group of the DEPA molecule. nih.gov

This process can be performed either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). chromatographyonline.com Pre-column derivatization is more common and requires that the resulting derivative is stable. chromatographyonline.com

Several classes of reagents are effective for derivatizing primary amines like this compound:

| Derivatizing Reagent | Abbreviation | Detection Method | Key Characteristics |

| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govsdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. nih.govresearchgate.net |

| Dansyl Chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride) | DNS-Cl | Fluorescence | Reacts with primary and secondary amines to produce stable sulfonamide derivatives with strong fluorescence. researchgate.netresearchgate.net |

| Benzoyl Chloride | - | UV-Visible | Reacts with primary and secondary amines to form benzoylated derivatives that have strong UV absorbance. researchgate.netsdiarticle4.com |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | DABS-Cl | UV-Visible | Reacts with amines to form colored sulfonamide derivatives detectable in the visible light spectrum. researchgate.net |

To ensure a derivatization reaction is reliable for quantitative analysis, the protocol must be carefully optimized. nih.govresearchgate.net The goal is to achieve a reaction that is rapid, complete, reproducible, and yields a single, stable product with minimal side reactions or interfering byproducts. nih.gov

Key parameters requiring optimization include:

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is needed to drive the reaction to completion, but an excessive amount can cause interference in the chromatogram. nih.govresearchgate.net

pH and Buffer: The reaction pH is critical, as it affects the reactivity of both the amine group on this compound and the derivatizing reagent. A suitable buffer is used to maintain the optimal pH. sdiarticle4.com

Reaction Time and Temperature: The reaction must be allowed to proceed long enough for completion, but extended times or high temperatures can lead to the degradation of the analyte or the derivative. nih.govresearchgate.net

Solvent: The choice of solvent must ensure that all reactants are soluble and that the reaction can proceed efficiently. nih.gov

Catalysts: Some reactions require a catalyst to proceed efficiently. For example, reactions with reagents like PPIA and AAA use carbodiimides such as EDC as a dehydrating catalyst. nih.gov

The optimized protocol will depend on the specific derivatizing reagent used and the analytical platform (e.g., HPLC-UV, HPLC-Fluorescence, LC-MS).

High-Throughput Screening (HTS) involves the rapid testing of large numbers of samples to identify active compounds or measure specific analytes. assaygenie.comcolumbiabiosciences.com These assays are typically performed in multi-well plates (e.g., 96-well or 384-well formats) and rely on automated liquid handling systems and sensitive readers. sbpdiscovery.org

Chemical derivatization is a valuable tool for adapting the analysis of compounds like this compound to an HTS format. The enhanced detection sensitivity achieved through derivatization is particularly important in HTS for several reasons:

Miniaturization: HTS assays use very small sample volumes, resulting in low absolute amounts of the analyte. Derivatization increases the signal intensity, allowing for accurate measurement even at these low levels. researchgate.net

Sensitivity Requirements: Many screening assays require high sensitivity to detect subtle changes or to measure low concentrations of metabolites in cell-based models. frontiersin.org

Detection Method Compatibility: Derivatization can make an analyte compatible with the common detection modes used in HTS plate readers, such as fluorescence intensity or time-resolved fluorescence resonance energy transfer (TR-FRET). columbiabiosciences.comsbpdiscovery.org

In an HTS workflow, the derivatization steps (e.g., addition of reagent, buffer, and incubation) would be automated using robotic liquid handlers to ensure precision and consistency across thousands of samples simultaneously. sbpdiscovery.org The final derivatized samples in the microplates are then read directly by a plate reader, allowing for rapid quantification and data analysis.

Enzymatic Biotransformation Mechanisms

The formation and subsequent metabolism of this compound are mediated by specific enzyme systems. These enzymatic reactions are central to the compound's pharmacokinetic profile. Biotransformation reactions are primarily categorized into two phases, with Phase I involving the introduction of polar functional groups and Phase II involving conjugation reactions to increase water solubility for excretion. nih.govusmlestrike.comnumberanalytics.com

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are fundamental to Phase I metabolism, catalyzing the oxidation of a wide array of substrates. news-medical.netwikipedia.orgnih.gov Research has identified the CYP2D6 isozyme as a key player in the metabolism of procainamide. wikipedia.orgnih.gov Specifically, CYP2D6 is involved in the aliphatic amine de-ethylation of procainamide, which results in the formation of this compound. researchgate.net

The influence of CYP2D6 activity on this metabolic pathway has been demonstrated in studies involving human subjects with different genetic polymorphisms for the enzyme. In a study with healthy individuals, it was found that the partial metabolic clearance of procainamide to this compound was significantly higher in extensive metabolizers (individuals with high CYP2D6 activity) compared to poor metabolizers (individuals with low CYP2D6 activity). researchgate.net This finding underscores the direct role of CYP2D6 in mediating this specific biotransformation. When the selective CYP2D6 inhibitor quinidine (B1679956) was co-administered, the formation of another oxidative metabolite, nitroprocainamide, was undetectable in all subjects, further confirming the involvement of CYP2D6 in the oxidative metabolism of procainamide. researchgate.net

| CYP2D6 Phenotype | Metabolic Clearance to this compound | Reference |

|---|---|---|

| Extensive Metabolizer (High Activity) | Significantly Greater | researchgate.net |

| Poor Metabolizer (Low Activity) | Lower | researchgate.net |

While CYP enzymes are primary drivers of Phase I oxidation, other non-CYP enzymes can also participate in drug metabolism. ijpcbs.comnih.gov These include hydrolases (such as esterases and amidases) and transferases (such as N-acetyltransferases and sulfotransferases). ijpcbs.comnih.gov

The formation of this compound from procainamide is an N-dealkylation reaction, a type of oxidation primarily catalyzed by CYP enzymes. nih.govstpeters.co.in The direct involvement of hydrolases in the cleavage of the ethyl group from procainamide to form this compound is not the primary documented pathway.

However, transferase enzymes play a crucial role in the subsequent metabolism of this compound. Specifically, after its formation via Phase I dealkylation, this compound can serve as a substrate for Phase II conjugation reactions. nih.gov N-acetyltransferase enzymes catalyze the addition of an acetyl group to this compound, leading to the formation of N-acetyl-desethylprocainamide. nih.govdergipark.org.tr This pathway is analogous to the main metabolic route for the parent drug, procainamide, which is acetylated to N-acetylprocainamide. wikipedia.orgnih.gov

Phase I Metabolic Transformations

Phase I reactions function to introduce or expose polar functional groups on a substrate molecule, typically through oxidation, reduction, or hydrolysis. nih.govlabce.comnottingham.ac.uk These transformations generally make the compound more water-soluble and prepare it for Phase II conjugation.

Oxidation is a cornerstone of Phase I metabolism, and it encompasses a variety of reactions, including hydroxylation (the addition of a hydroxyl group) and dealkylation. wikipedia.orglabce.com The formation of this compound is itself an oxidative process. nih.gov The parent compound, procainamide, undergoes several oxidative transformations, including N-hydroxylation to form procainamide hydroxylamine (B1172632) and subsequent oxidation to nitroso- and nitroprocainamide, processes also linked to CYP2D6 activity. researchgate.netnih.gov

While this compound is the product of an oxidative de-ethylation, it retains a chemical structure that could potentially undergo further oxidative metabolism. Research has focused more on the dealkylation pathway for its formation and its subsequent acetylation. Detailed studies on the specific hydroxylation or further oxidation of the this compound molecule itself in research models are less extensively documented compared to its precursor. The primary oxidative event related to this compound is the initial dealkylation of procainamide.

N-dealkylation is a common Phase I metabolic reaction for compounds containing alkylamino groups. nih.gov this compound is formed from its parent compound, procainamide, through such a mechanism. researchgate.netnih.gov This biotransformation involves the removal of one of the ethyl groups from the tertiary amine of procainamide.

The enzymatic mechanism, catalyzed by CYP450, involves the hydroxylation of the carbon atom of the ethyl group that is directly attached to the nitrogen atom (the α-carbon). nih.gov This creates a highly unstable carbinolamine intermediate. This intermediate then spontaneously cleaves, breaking the carbon-nitrogen bond. The cleavage results in the formation of the de-ethylated secondary amine metabolite, this compound, and acetaldehyde. nih.gov

| Parent Compound | Phase I Reaction | Metabolite | Byproduct | Reference |

|---|---|---|---|---|

| Procainamide | N-De-ethylation (Oxidative) | This compound | Acetaldehyde | nih.gov |

Phase II Conjugation Pathways (if applicable to research models)

Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule to form a highly polar, water-soluble, and generally inactive compound that is readily excreted. reactome.orguomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, and acetylation. usmlestrike.comreactome.org

Research findings confirm that this compound undergoes Phase II conjugation in research models. nih.gov Specifically, it is a substrate for acetylation. The primary amine group of this compound is acetylated by N-acetyltransferase enzymes to yield N-acetyl-desethylprocainamide. inchem.orgnih.govdergipark.org.tr This metabolic step highlights that even after undergoing a Phase I transformation, a metabolite can be further processed by Phase II pathways to facilitate its elimination.

| Substrate | Phase II Reaction | Conjugated Metabolite | Reference |

|---|---|---|---|

| Procainamide | Acetylation | N-acetylprocainamide (NAPA) | wikipedia.orgnih.gov |

| This compound | Acetylation | N-acetyl-desethylprocainamide | inchem.orgnih.govdergipark.org.tr |

Glucuronidation and Sulfation Processes

Glucuronidation and sulfation are major Phase II conjugation reactions that increase the water solubility of xenobiotics, facilitating their excretion upol.cznih.gov. These reactions typically involve the enzymatic transfer of a glucuronic acid or sulfate (B86663) group to a nucleophilic functional group on the substrate molecule, such as a hydroxyl, carboxyl, or amino group uniba.skmhmedical.com.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate dergipark.org.tr. The primary aromatic amine group of this compound represents a potential site for N-glucuronidation upol.cz.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) upol.cz. Sulfation can also occur on aromatic amine groups, representing another potential metabolic route for this compound nih.gov.

While the chemical structure of this compound, specifically its primary aromatic amine, makes it a plausible substrate for both glucuronidation and sulfation, detailed studies focusing specifically on these conjugation pathways for this compound itself are not extensively documented in the available scientific literature.

Other Conjugative Reactions

The most significant conjugation reaction related to the metabolic profile of this compound is acetylation. The parent compound, procainamide, is extensively metabolized by N-acetyltransferase (NAT) enzymes to form N-acetylprocainamide researchgate.netscribd.com. This N-acetylprocainamide can then undergo the same initial dealkylation reaction as the parent drug, resulting in the formation of N-acetyl-desethylprocainamide nih.gov. Therefore, acetylation represents a critical parallel pathway that directly influences the generation of related metabolites. The synthesis of N-acetyl-desethylprocainamide as a metabolite has been documented dergipark.org.trtrdizin.gov.tr.

In Vitro Metabolic Modeling and Prediction in Preclinical Contexts

Preclinical evaluation of metabolic pathways relies on a variety of in vitro systems that model hepatic and extrahepatic biotransformation. These models are essential for predicting a compound's metabolic fate, identifying potential metabolic liabilities, and understanding inter-species differences before human studies.

Utilization of Subcellular Fractions (e.g., Microsomes, S9 fractions)

Subcellular fractions are widely used tools in drug metabolism studies due to their convenience and the high concentration of specific drug-metabolizing enzymes researchgate.netnih.gov.

Microsomes: These are vesicles of the endoplasmic reticulum prepared by ultracentrifugation. They contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, as well as some Phase II enzymes like UGTs mdpi.com. They are ideal for studying the initial N-dealkylation of procainamide to this compound.

S9 Fractions: This fraction contains both the microsomal and the soluble (cytosolic) components of the cell homogenate mdpi.com. The S9 fraction is more comprehensive than microsomes as it includes cytosolic enzymes such as sulfotransferases (SULTs) and N-acetyltransferases (NATs) in addition to the microsomal enzymes mdpi.com. This makes the S9 fraction a more complete system for studying both the formation of this compound and its potential subsequent conjugation reactions. For example, the metabolic conversion of procainamide to N-acetylprocainamide has been investigated using rat liver S9 fractions mdpi.com.

| Feature | Liver Microsomes | Liver S9 Fraction |

|---|---|---|

| Enzyme Content | Enriched in Phase I (CYP, FMO) and some Phase II (UGT) enzymes located in the endoplasmic reticulum. mdpi.com | Contains both microsomal enzymes (CYPs, UGTs) and cytosolic enzymes (SULTs, NATs, AOX, etc.). mdpi.com |

| Primary Use Case | Studies of oxidative and reductive metabolism, CYP inhibition, and glucuronidation. nih.gov | Broader metabolic profiling, including Phase I and various Phase II conjugation reactions. mdpi.commdpi.com |

| Cofactor Requirement | Requires addition of specific cofactors like NADPH for CYP activity and UDPGA for UGT activity. | Requires a suite of cofactors depending on the pathway of interest (e.g., NADPH, UDPGA, PAPS, Acetyl-CoA). mdpi.com |

Application of Isolated Enzyme Systems and Recombinant Enzymes

To identify the specific enzymes responsible for a particular metabolic reaction (reaction phenotyping), systems with isolated or recombinant enzymes are employed. These systems express a single, known enzyme, allowing for unambiguous assignment of its role in metabolizing a compound. Studies on the parent drug, procainamide, have utilized recombinant human P450 enzymes to confirm that CYP2D6 is a major enzyme involved in its oxidative metabolism nih.govresearchgate.net. A similar approach could be used to identify the specific UGT, SULT, or NAT isoforms that may be involved in the conjugation of this compound.

Suspension Hepatocyte Models for Comprehensive Metabolic Profiling

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because, as intact cells, they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment evotec.comnih.gov. Cryopreserved human hepatocytes in suspension are routinely used to determine a compound's intrinsic clearance and to generate a comprehensive profile of its metabolites evotec.com. Such a system would be ideal for observing the complete metabolic sequence from the parent drug, procainamide, to the formation of this compound and its subsequent conjugation or further metabolism. Beyond hepatocytes, other intact cell systems like human leukocytes have been used to demonstrate that activated neutrophils can metabolize procainamide to reactive forms, highlighting the potential for extrahepatic metabolism nih.govjci.org.

Comparative In Vitro Metabolism Across Non-Human Biological Systems

Understanding how drug metabolism differs between humans and the animal species used in toxicology studies is a regulatory requirement and crucial for risk assessment europa.eu. In vitro systems are invaluable for this cross-species comparison. A comprehensive metabolomics study compared the biotransformation of procainamide in humans, wild-type mice, and CYP2D6-humanized mice nih.gov. The study successfully identified this compound and N-acetyl-desethylprocainamide in urine samples and revealed significant interspecies differences in other metabolic pathways, such as N-oxidation and N-hydroxylation nih.gov. This underscores the importance of using comparative in vitro models to select appropriate animal models for preclinical safety testing.

Advanced Analytical Methodologies for Desethylprocainamide Quantification and Characterization in Research Matrices

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of desethylprocainamide analysis, enabling its separation from complex biological and pharmaceutical mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the principal methods employed, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely utilized technique for the analysis of this compound due to its versatility and high resolving power. springernature.comnih.gov It allows for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of many drug metabolites.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. phenomenex.com In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. waters.comsepscience.com This setup allows for the separation of molecules based on their hydrophobicity; less polar compounds are retained longer on the column. springernature.comphenomenex.com A reported RP-HPLC method for the determination of procainamide (B1213733) and its metabolites, including this compound, in serum and urine utilized a phenyl column with a mobile phase of acetate (B1210297) buffer and acetonitrile. nih.gov This method demonstrated good precision and low limits of detection. nih.gov

Normal-phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase, is a less common but valuable alternative for specific applications. waters.comsepscience.com NP-HPLC is particularly useful for separating isomers and highly polar compounds that are not well-retained in reversed-phase systems. sepscience.comphenomenex.com The stationary phases in normal-phase chromatography typically consist of silica, amino, or cyano groups. phenomenex.comhawach.comelementlabsolutions.com

Table 1: Comparison of Reversed-Phase and Normal-Phase HPLC for this compound Analysis

| Feature | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | Non-polar (e.g., C18, C8, phenyl) sepscience.com | Polar (e.g., silica, cyano, amino) phenomenex.comhawach.com |

| Mobile Phase | Polar (e.g., water, acetonitrile, methanol) sepscience.com | Non-polar (e.g., hexane, heptane) sepscience.com |

| Elution Order | Most polar compounds elute first | Most non-polar compounds elute first waters.com |

| Primary Application | Analysis of non-polar to moderately polar compounds sepscience.com | Separation of isomers, analysis of very polar or very non-polar compounds sepscience.comphenomenex.com |

| This compound | Well-suited due to its polarity | Can be used for specific separation challenges |

Since many pharmaceutical compounds are chiral, their enantiomers can exhibit different pharmacological and toxicological properties. phenomenex.com Chiral chromatography is a specialized form of HPLC that enables the separation of enantiomers. phenomenex.comcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com The "three-point interaction model" is a fundamental concept in chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. chiralpedia.com Common CSPs are based on polysaccharides, proteins, and macrocyclic glycopeptides. phenomenex.comresearchgate.net While specific chiral separation methods for this compound are not extensively detailed in the provided context, the principles of chiral HPLC are directly applicable for resolving its potential enantiomers. phenomenex.comsigmaaldrich.com

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. phenomenex.comorganomation.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org Separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls or a solid support. phenomenex.comlibretexts.org

For the analysis of this compound, which is a polar molecule, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. The resulting chromatogram displays peaks corresponding to different compounds, with the retention time used for qualitative identification and the peak area or height for quantitative analysis. innovatechlabs.comshimadzu.com

Capillary Electrophoresis (CE) and Related Techniques

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. slideshare.netlibretexts.org This mobility is influenced by the charge, size, and shape of the molecule. slideshare.net CE is known for its high efficiency, short analysis times, and minimal sample consumption. casss.org

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of this compound. libretexts.org CZE separates ions in a simple buffer-filled capillary. libretexts.org MEKC, on the other hand, incorporates micelles into the buffer, which allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding buffer. libretexts.org This technique has been successfully used for the chiral separation of various pharmaceuticals. researchgate.net

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is a highly sensitive and specific detection technique that is often coupled with chromatographic methods (LC-MS and GC-MS) for the definitive identification and quantification of this compound. dergipark.org.tr MS measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org When a sample elutes from the chromatography column, it enters the mass spectrometer, where it is ionized and fragmented. libretexts.org The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification.

In the context of this compound analysis, GC-MS has been used with selected ion monitoring (SIM) to detect specific ions, enhancing the selectivity of the analysis. oup.com High-resolution mass spectrometry (HRMS) is another powerful tool that can provide highly accurate mass measurements, further aiding in the identification of unknown metabolites. dergipark.org.tr

Table 2: Summary of Analytical Techniques for this compound

| Technique | Principle | Primary Application for this compound |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase researchgate.net | Quantification in biological fluids (serum, urine) nih.gov |

| GC | Separation of volatile compounds in a gaseous mobile phase libretexts.org | Analysis after derivatization to increase volatility google.com |

| CE | Separation based on electrophoretic mobility in an electric field slideshare.net | High-efficiency separation, chiral analysis researchgate.net |

| MS | Detection based on mass-to-charge ratio of ionized molecules libretexts.org | Definitive identification and structural elucidation dergipark.org.trcollectionscanada.gc.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of this compound in research settings. nebiolab.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nebiolab.com The LC component separates this compound from other compounds within a complex mixture based on its physicochemical properties, while the MS/MS system provides definitive identification and quantification, even at very low concentrations. nebiolab.comturkjps.org

The superior sensitivity and selectivity of LC-MS/MS make it particularly well-suited for bioanalysis, where target analytes often exist in trace amounts within intricate biological matrices like plasma, urine, or tissue homogenates. nebiolab.comphenomenex.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing the potential for interference from co-eluting compounds. nebiolab.com This dual selectivity is a key reason why LC-MS/MS is a powerful analytical tool. nebiolab.com The development of robust LC-MS/MS methods allows for the reliable quantification of this compound across a wide dynamic range, which is crucial for detailed pharmacokinetic and metabolic studies. nih.govlcms.cz

| Parameter | Description | Relevance to this compound Analysis |

| Sensitivity | The lowest concentration of an analyte that can be reliably detected. | Essential for detecting trace levels of this compound and its metabolites in biological samples. nebiolab.com |

| Selectivity | The ability to distinguish and quantify the analyte in the presence of other components. | Crucial for accurate measurement in complex matrices, avoiding interference from endogenous substances or other drugs. nebiolab.comnih.gov |

| Linear Dynamic Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Enables accurate quantification of this compound over a broad range of concentrations expected in research studies. lcms.cz |

| Matrix Effect | The alteration of ionization efficiency by co-eluting substances from the sample matrix. | A key consideration in method development to ensure accurate and reproducible results. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after its conversion into a more volatile derivative. alwsci.com GC-MS separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com While this compound itself may not be sufficiently volatile for direct GC analysis, chemical derivatization can be employed to modify its structure, increasing its volatility. alwsci.comnih.gov

Derivatization techniques, such as silylation or acylation, replace active hydrogen atoms in the molecule with less polar functional groups, which reduces intermolecular hydrogen bonding and allows the compound to be more readily vaporized for GC analysis. gcms.czresearchgate.net This approach extends the applicability of GC-MS to a wider range of compounds, including those with polar functional groups like amines and hydroxyls present in this compound. alwsci.com The mass spectrometer then provides detailed structural information and sensitive quantification of the derivatized analyte. nih.gov

| Derivatization Approach | Principle | Applicability to this compound |

| Silylation | Replaces active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl), reducing polarity and increasing volatility. gcms.cz | Can be used to derivatize the amine and potential hydroxyl groups of this compound. |

| Acylation | Introduces an acyl group, which can also increase volatility and improve chromatographic properties. gcms.cz | An alternative method to prepare this compound for GC-MS analysis. |

Imaging Mass Spectrometry (IMS) for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly within tissue sections. news-medical.netuni-heidelberg.denih.gov This label-free method provides invaluable information on where this compound localizes within an organ or tissue, offering insights that cannot be obtained from traditional homogenization techniques. news-medical.netnih.gov

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS are particularly prominent in this field. news-medical.netcellenion.com In MALDI-IMS, a thin tissue section is coated with a matrix that absorbs energy from a laser. news-medical.net The laser is rastered across the tissue, desorbing and ionizing molecules from discrete locations. The mass spectrometer then detects these ions, generating a mass spectrum for each spot. news-medical.net By mapping the intensity of the ion corresponding to this compound across the tissue, a detailed image of its distribution can be constructed. uni-heidelberg.de This can reveal crucial information about drug penetration, accumulation in specific cell types, and its relationship to biological markers. nih.govcolumbia.edu

Sample Preparation Strategies for Research Samples

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The primary goals are to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. sigmaaldrich.comrocker.com.tw

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic and widely used sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlibretexts.org By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, this compound can be selectively partitioned into the organic layer, leaving behind many water-soluble interfering compounds. elementlabsolutions.combenthamopen.com

The efficiency of LLE can be influenced by factors such as the choice of solvent, the pH of the sample, the ratio of the solvent volumes, and the mixing and separation techniques. elementlabsolutions.combenthamopen.com While traditional LLE can be effective, it can also be time-consuming and use significant volumes of organic solvents. benthamopen.com

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a more modern and often more efficient alternative to LLE for sample cleanup and concentration. sigmaaldrich.comrocker.com.tw SPE utilizes a solid sorbent material, typically packed into a cartridge or a well plate, to selectively retain the analyte of interest or the interfering components of the matrix. organomation.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. rocker.com.twphenomenex.com

A variety of sorbent materials are available, allowing for the selection of a phase with a high affinity for this compound based on its chemical properties (e.g., polarity, ion-exchange characteristics). organomation.com This targeted selectivity often results in cleaner extracts and higher recoveries compared to LLE. phenomenex.com

| SPE Step | Purpose |

| Conditioning | Wets and activates the sorbent material to ensure proper interaction with the sample. organomation.comphenomenex.com |

| Loading | The sample is passed through the sorbent, where the analyte is retained. organomation.comphenomenex.com |

| Washing | Interfering substances are washed from the sorbent while the analyte remains bound. organomation.comphenomenex.com |

| Elution | A solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for analysis. organomation.comphenomenex.com |

Microextraction and Miniaturized Sample Preparation

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques. frontiersin.orgnih.gov These microextraction methods offer several advantages, including reduced consumption of solvents and samples, faster processing times, and the potential for automation. nih.govmdpi.com

Several miniaturized techniques are relevant for the analysis of this compound:

Solid-Phase Microextraction (SPME): This technique uses a small fiber coated with a sorbent material to extract analytes from a sample. mdpi.commdpi.com The analytes are then thermally desorbed directly into the GC or eluted with a solvent for LC analysis.

Dispersive Solid-Phase Extraction (dSPE): In dSPE, the sorbent is dispersed directly into the sample solution, maximizing the surface area for interaction and accelerating the extraction process. frontiersin.org The sorbent is then separated by centrifugation or magnetic separation if magnetic particles are used. mdpi.com

Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses a very small volume of extraction solvent. mdpi.com Variations include single-drop microextraction (SDME) and hollow-fiber LPME. mdpi.comchromatographyonline.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE where the sorbent is packed into a syringe. mdpi.commdpi.com This allows for the integration of sample extraction, pre-concentration, and injection into a single device. mdpi.com

These innovative techniques are part of a broader movement towards "green analytical chemistry," aiming to make analytical workflows more environmentally friendly and efficient. frontiersin.orgmdpi.com

Development and Characterization of this compound Reference Standards

Purity Assessment and Characterization Techniques

The accurate determination of purity and the comprehensive characterization of this compound are crucial for its application in scientific research. The identity and integrity of this compound must be rigorously verified to ensure the validity and reproducibility of experimental data. A variety of analytical methods are employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. alwsci.com This technique is highly effective in separating the compound from its parent, procainamide, and any other potential impurities. researchgate.net Reversed-phase HPLC is a commonly used mode, often with a C18 column. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve efficient separation.

For detection, HPLC systems are often coupled with Ultraviolet (UV) or fluorescence detectors. While UV detection is robust, fluorescence detection offers higher sensitivity for low-concentration samples. Mass Spectrometry (MS), particularly when used in tandem with liquid chromatography (LC-MS or LC-MS/MS), provides exceptional selectivity and sensitivity for both quantifying and confirming the structure of this compound. alwsci.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the unambiguous structural confirmation of this compound. Quantitative ¹H NMR (qHNMR) can also serve as a versatile method for purity evaluation. nih.gov

A summary of analytical techniques used for this compound is presented below:

| Analytical Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from impurities. alwsci.com | Column chemistry, mobile phase composition, and detector type are critical for resolution and sensitivity. insightcgmp.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly selective quantification and structural confirmation. alwsci.com | Provides molecular weight and fragmentation data for definitive identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and purity assessment. nih.gov | Provides detailed information on the molecular structure. |

| Gas Chromatography (GC) | Analysis of volatile impurities. alwsci.com | Useful for detecting residual solvents. |

| Titration | Quantitative analysis of purity. moravek.com | A classic and accurate method for determining the amount of a substance. |

Stability Considerations for Long-Term Research Use

The stability of this compound is a critical factor for its long-term use in a research setting. Degradation of the compound can lead to inaccurate results and the formation of unknown substances. longdom.org Therefore, understanding its stability under various storage and handling conditions is essential.

Forced degradation studies, which involve exposing the compound to stress conditions like heat, light, acid, and base, help to identify potential degradation products and pathways. longdom.org This information is vital for developing stability-indicating analytical methods.

Long-term stability is often predicted using accelerated stability studies where the compound is stored at elevated temperatures. nih.gov However, for biologics and complex molecules, real-time stability studies under the intended storage conditions are often necessary to accurately determine the shelf-life. nih.gov

Factors that can influence the stability of this compound in solution include temperature, pH, light, and the presence of oxygen or metal ions. nih.gov For long-term storage, this compound is typically kept at low temperatures, such as -20°C or below, often in a desiccated, light-protected environment. The stability in various biological matrices, such as plasma, is also a key consideration for in-vitro and in-vivo research. Freeze-thaw cycles can also impact the integrity of the compound in solution, and their effects should be evaluated. mdpi.com

The following table outlines key considerations for maintaining the stability of this compound for research purposes:

| Stability Aspect | Key Considerations | Recommendations |

| Storage Temperature | Lower temperatures generally slow down degradation rates. | Store at -20°C or -80°C for long-term stability. |

| Light Exposure | Photodegradation can occur with light-sensitive compounds. | Store in amber vials or dark conditions. |

| pH of Solution | The stability of the compound can be pH-dependent. | Use buffered solutions at an optimal pH for stability. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation. mdpi.com | Aliquot solutions to avoid multiple freeze-thaw cycles. |

| Oxidation | The presence of oxygen can lead to oxidative degradation. | Consider storage under an inert atmosphere (e.g., nitrogen or argon). |

Pharmacological and Molecular Mechanisms of Action in Preclinical and Computational Models

Receptor Binding and Ligand Interaction Studies (e.g., Ion Channels)

Specific studies detailing the receptor binding profile and ligand interaction kinetics of Desethylprocainamide, particularly with ion channels, are not extensively available in the reviewed scientific literature. While its parent compound, procainamide (B1213733), is known to be a sodium channel blocker, similar detailed characterization for this compound has not been prominently reported. researchgate.netdrugbank.com

Enzyme Inhibition and Activation Profiles

Comprehensive data regarding the enzyme inhibition or activation profiles for this compound are not readily found in the existing scientific literature. The metabolic pathway of procainamide involves several enzymes, but the specific inhibitory or activatory effects of this compound on these or other enzymes have not been a primary focus of published research. nih.govpsu.edu

There is no specific information available in the reviewed literature detailing the reversible or irreversible inhibition kinetics of this compound on any particular enzyme.

Studies delineating whether this compound acts as a competitive or non-competitive inhibitor for any enzymatic system are not available in the reviewed scientific literature.

Modulation of Intracellular Signaling Pathways (e.g., in isolated cells or tissue)

The specific effects of this compound on the modulation of intracellular signaling pathways have not been described in detail in the available scientific research. The broader class of antiarrhythmic agents can influence various signaling cascades, but the unique impact of this particular metabolite has not been elucidated.

Cellular Electrophysiological Effects in Research Models

While detailed mechanistic studies are lacking, some research indicates that this compound possesses antiarrhythmic properties. In a study on mice, this compound (referred to as PADE) was shown to prevent ventricular fibrillation induced by chloroform (B151607) and asphyxia. researchgate.net This finding implies that the compound exerts effects on cardiac cellular electrophysiology. However, it was found to be less potent than its parent compound, procainamide. researchgate.net

| Compound | Relative Potency (Dose) | Relative Potency (Plasma Concentration) |

|---|---|---|

| Procainamide (PA) | 1.5 times more potent than PADE | 1.7 times more potent than PADE |

| This compound (PADE) | - | - |

Specific studies analyzing the effect of this compound on the action potential duration (APD) in isolated myocytes are not available in the reviewed scientific literature. While its parent compound, procainamide, and the major metabolite, N-acetylprocainamide, are known to affect APD, similar detailed electrophysiological analyses for this compound have not been published. scielo.brmhmedical.com

Ion Channel Current Modulation (e.g., patch-clamp studies)

The gold standard for assessing a compound's effect on ion channels is the patch-clamp technique. mdpi.com This electrophysiological method allows for the direct measurement of ionic currents through single channels or across the entire cell membrane, providing detailed insights into channel block, gating modulation, and kinetics. moleculardevices.comwikipedia.org It is a crucial tool in preclinical research for characterizing the activity of new chemical entities and their metabolites. biogem.itlidebiotech.com Automated patch-clamp systems have enhanced the throughput of these studies, making them integral to modern drug discovery. nih.govresearchgate.net

Direct patch-clamp studies specifically investigating the modulatory effects of this compound on cardiac ion channels are not extensively detailed in the available literature. However, the pharmacological context can be inferred from its parent compound, procainamide. Procainamide is a Class 1A antiarrhythmic agent known to block fast sodium channels, which slows impulse conduction and prolongs the cardiac action potential. nih.govnih.gov Furthermore, procainamide and its acetylated metabolite, N-acetylprocainamide (NAPA), are also known to have potassium efflux channel blocking effects. mdpi.com

Studies on other metabolites of procainamide, such as NAPA, demonstrate that metabolic transformation can significantly alter ion channel activity. Research on guinea pig papillary muscle, using electrophysiological measurements of action potential parameters, has shown that while procainamide affects both the depolarization (Vmax) and repolarization (half-decay time, HDT) phases of the cardiac action potential, NAPA primarily affects repolarization, a characteristic of a pure class III antiarrhythmic drug. scielo.brnih.gov This highlights the importance of individually characterizing the ion channel effects of each metabolite. To definitively determine the ion channel modulation profile of this compound, similar patch-clamp experiments would be required to measure its specific effects on key cardiac currents such as INa, IKr, IKs, and ICaL.

Table 1: Comparative Effects of Procainamide (PA) and N-acetylprocainamide (NAPA) on Cardiac Action Potential Parameters in Guinea Pig Papillary Muscle scielo.brnih.gov This table illustrates how the electrophysiological effects of a metabolite (NAPA) can differ from its parent compound (PA). Similar characterization would be required for this compound.

| Compound | Concentration (mM) | Effect on Vmax (Depolarization) | Effect on HDT (Repolarization) | Inferred Channel Block |

|---|---|---|---|---|

| Procainamide (PA) | 0.8 | Decrease | No significant effect | Na+ |

| Procainamide (PA) | 3.5 | Decrease | Increase | Na+, K+ |

| Procainamide (PA) | 7.0 | Decrease | Increase | Na+, K+ |

| N-acetylprocainamide (NAPA) | 3.5 | No significant effect | No significant effect | - |

| N-acetylprocainamide (NAPA) | 7.0 | Decrease | Increase | Na+, K+ |

Computational and In Silico Modeling of this compound Interactions

In silico modeling uses computational simulations to analyze and predict the behavior of biological systems, offering a powerful approach to understanding drug-target interactions and pharmacokinetics before or in parallel with experimental studies. numberanalytics.compharmaceuticsconference.compremier-research.com These methods are increasingly used to accelerate drug development by identifying potential mechanisms and liabilities early in the process. insilicotrials.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a macromolecular target. researchgate.net This method is followed by molecular dynamics simulations, which simulate the physical movements of atoms and molecules over time, to assess the stability of the predicted binding pose and the flexibility of the complex. nih.gov

While specific molecular docking and dynamics simulations for this compound with cardiac ion channels have not been reported, this methodology could be applied to understand its formation. Studies have shown that the cytochrome P450 isozyme CYP2D6 is involved in the metabolism of procainamide, including the formation of this compound. nih.govnih.gov A hypothetical in silico study could involve docking procainamide, this compound, and other metabolites into the active site of CYP2D6. Such a simulation could reveal the specific molecular interactions that determine the metabolic fate of procainamide and explain the efficiency of its conversion to this compound. This approach has been used to characterize the interaction of other drugs with CYP2D6. researchgate.net

Computational models of cardiac electrophysiology integrate mathematical equations that describe the function of individual ion channels to simulate the action potential of a cardiac myocyte. mdpi.com These cell models can be incorporated into tissue- and organ-level simulations to predict the effect of a compound on the electrocardiogram (ECG) and assess arrhythmia risk. researchgate.netnih.gov

There are no published cardiac electrophysiology simulations that specifically incorporate the effects of this compound. The development of such a model would be a multi-step process. First, detailed experimental data from patch-clamp studies on this compound's effects on all major cardiac ion channels would be necessary. This quantitative data on channel block potency and kinetics would then be used to parameterize an existing human ventricular myocyte model. The resulting model could simulate changes in the action potential duration and shape induced by this compound, providing mechanistic insights into its potential pro- or anti-arrhythmic effects.

A network pharmacology study specifically focused on this compound has not been identified. A theoretical approach could be constructed for the parent drug, procainamide, and its known metabolites. This would involve creating a network map of procainamide's primary targets (e.g., specific sodium and potassium channel subunits) and its metabolizing enzymes (e.g., NAT2, CYP2D6). nih.govnih.gov By analyzing the connectivity of these proteins within a broader human protein-protein interaction network, researchers could identify other potential pathways affected by the drug and its metabolic conversion. This could help to predict system-level effects and provide a more holistic understanding of the pharmacological consequences of metabolism to this compound.

Desethylprocainamide As a Research Tool and Biomarker in Investigative Studies

Application in Elucidating Procainamide (B1213733) Metabolic Pathways

Desethylprocainamide is recognized as a key metabolite formed through the dealkylation of procainamide nih.govwikipedia.orgresearchgate.net. Its identification in biological samples, particularly urine, from patients undergoing procainamide therapy serves as a direct indicator of the drug's metabolic fate within the body researchgate.netnih.govnih.gov. Studies have employed advanced analytical techniques, such as ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), to detect and characterize this compound among other procainamide metabolites nih.gov.

Research has indicated that the cytochrome P450 enzyme CYP2D6 is significantly involved in the deethylation process, contributing to the formation of this compound from procainamide researchgate.netnih.gov. Comparative studies between human and rodent models have also highlighted interspecies differences in procainamide metabolism, with this compound being a common metabolite identified in both nih.gov. While this compound has demonstrated some pharmacological activity, such as preventing ventricular fibrillation in mice, procainamide itself has shown greater potency researchgate.netnih.gov. Furthermore, measurements in patients suggest that while this compound is present, the parent drug (procainamide) and its acetylated metabolite (N-acetylprocainamide) are more directly linked to observed therapeutic responses researchgate.netnih.gov.

Utility in In Vitro Drug-Drug Interaction Studies (non-human systems)

As a product of procainamide metabolism, the formation rate and potential interactions of this compound with drug-metabolizing enzymes or transporters could be indirectly relevant in in vitro DDI studies aimed at characterizing the metabolic profile of procainamide itself or assessing the impact of other compounds on these pathways nih.govbioivt.com. However, the available information primarily focuses on this compound as an identified metabolite rather than an experimental probe in DDI assays.

Role in the Development of Analytical Assays and Methodologies

This compound is a critical analyte in the development and validation of analytical methods designed for therapeutic drug monitoring and toxicology studies of procainamide. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), has been instrumental in its detection and quantification researchgate.netnih.govnih.gov.

A notable development includes a reversed-phase HPLC method utilizing a phenyl column, a specific buffer-acetonitrile mobile phase, and a flow rate of 1.0 mL/min, achieving a total chromatographic run time of 21.6 minutes for the determination of procainamide and its metabolites, including this compound (DEPA) nih.gov. This method demonstrated excellent precision, with minimum detectable concentrations for DEPA reported at 0.05 mg/L or lower, and exhibited linear standard curves nih.gov.

Furthermore, the accuracy of immunoassays used for procainamide quantification relies on the specificity of the antibodies employed. Cross-reactivity studies are essential to ensure that metabolite interference, such as from this compound, does not compromise the reliability of the assay results google.comoup.com. One study reported a 2.5% cross-reactivity for this compound in a specific immunoassay, highlighting the importance of such validation oup.com. The synthesis of this compound is also crucial, providing reference standards necessary for method development, validation, and quality control tandfonline.comistanbul.edu.tr.

Table 1: HPLC Method Parameters for this compound (DEPA) Determination

| Parameter | Value | Notes |

| Column | Phenyl column | |

| Flow Rate | 1.0 mL/min | |

| Mobile Phase | 0.075 M acetate (B1210297) buffer (pH 4.3):acetonitrile (20:3) | |

| Total Chromatography Time | 21.6 min | |

| Detector Wavelength | 270 nm | Optimum wavelength |

| Max Linear Concentration | 37.8 mg/L | For DEPA |

| Min Detectable Conc. | ≤ 0.05 mg/L | For DEPA |

| Extraction Solvent | Methylene chloride:2-propyl alcohol (9:1) | For serum/urine extraction |

Comparative Research with Structurally Related Compounds

Comparative studies involving this compound and its parent compound, procainamide, as well as other related metabolites like N-acetylprocainamide (NAPA), provide insights into structure-activity relationships and metabolic contributions to pharmacological effects. In studies investigating the prevention of ventricular fibrillation in mice, procainamide was found to be approximately 1.5 to 1.7 times more potent than this compound on a dose and plasma concentration basis, respectively researchgate.netnih.gov. Similarly, N-acetylprocainamide was found to be more potent than its desethylated counterpart researchgate.netnih.gov.

Table 2: Comparative Potency of Procainamide and Metabolites in Preventing Ventricular Fibrillation in Mice

| Compound | Potency Relative to Procainamide (Dose) | Potency Relative to Procainamide (Plasma Concentration) |

| Procainamide (PA) | 1.0 | 1.0 |

| This compound (PADE) | ~0.67 | ~0.59 |

| N-acetylprocainamide (NAPA) | ~0.56 | ~0.34 |

Table 3: Immunoassay Cross-Reactivity with Procainamide Metabolites

| Metabolite | Cross-Reactivity (%) |

| This compound | 2.5% |

| N-acetylprocainamide (NAPA) | 0.5% |

| Desethyl-N-acetylprocainamide | 0.0% |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

A holistic understanding of Desethylprocainamide's biological impact requires moving beyond single-endpoint assays. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex molecular cascades initiated by this compound. nih.govresearchgate.net By simultaneously analyzing changes across these different biological layers, researchers can construct a comprehensive picture of the drug's mechanism of action. nih.gov

Multi-omics strategies can help identify novel protein targets, signaling pathways, and metabolic shifts affected by this compound. biorxiv.org For instance, transcriptomic analysis could reveal changes in gene expression in cardiac cells following exposure, while proteomics could identify corresponding alterations in protein levels and post-translational modifications. nih.gov Metabolomics might then uncover shifts in cellular energy pathways or lipid metabolism. Combining these datasets can provide a systems-level view, potentially revealing unexpected mechanisms or off-target effects and identifying new biomarkers of drug response. biorxiv.orgrsc.org The development of sophisticated bioinformatics tools and machine learning algorithms is crucial for integrating and interpreting these large, complex datasets. nih.govnih.gov

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Potential Application for this compound Research | Expected Insights |

|---|---|---|

| Genomics | Identifying genetic variants that influence individual responses to the compound. | Personalized medicine approaches, prediction of efficacy. |

| Transcriptomics | Analyzing changes in gene expression in response to the compound in cardiac and other tissues. | Elucidation of primary and secondary signaling pathways. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Identification of direct drug targets and downstream effectors. |

| Metabolomics | Studying alterations in metabolic pathways and endogenous small molecules. | Understanding the compound's impact on cellular metabolism and energy production. |

Development of Novel In Vitro and Ex Vivo Research Models

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and functionality of native tissues, limiting their predictive value. mdpi.comreprocell.com The future of this compound research lies in the adoption of more physiologically relevant in vitro and ex vivo models that can better mimic human biology. mdpi.comnih.gov

Advanced in vitro models, such as three-dimensional (3D) cardiac spheroids, organoids, and "heart-on-a-chip" microfluidic devices, are revolutionizing preclinical research. nih.govfrontiersin.orgmdpi.com These models, often derived from human induced pluripotent stem cells (hiPSCs), can recapitulate the complex cellular composition, structure, and electrical properties of the human myocardium. nih.govfrontiersin.org They offer a platform to study the electrophysiological effects of this compound in a human-relevant context, providing more accurate predictions of its efficacy and cardiotoxicity. mdpi.com

Ex vivo models, such as precision-cut cardiac slices, offer another valuable tool. youtube.comnih.gov These tissue preparations maintain the native cellular architecture and connectivity of the heart, allowing for the study of drug effects in an integrated system. youtube.com Such models can be used to investigate how this compound influences cardiac contractility, electrical conduction, and tissue-level responses under controlled laboratory conditions. nih.gov

Table 2: Comparison of Advanced Research Models for this compound Studies

| Model Type | Description | Advantages for this compound Research | Limitations |

|---|---|---|---|

| Cardiac Spheroids/Organoids | Self-assembling 3D aggregates of cardiac cells, including cardiomyocytes, fibroblasts, and endothelial cells. nih.gov | High-throughput screening, mimics cell-cell interactions. nih.gov | Lack of vascularization, immaturity compared to adult tissue. mdpi.com |

| Heart-on-a-Chip | Microfluidic devices with cultured cardiac tissue that simulate the mechanical and electrical environment of the heart. nih.gov | Precise environmental control, potential for multi-organ integration. mdpi.com | Complex fabrication, lower throughput. mdpi.com |

| Ex Vivo Cardiac Slices | Thin slices of living heart tissue maintained in culture. youtube.com | Preserves native tissue architecture and cellular heterogeneity. youtube.com | Limited viability over time, challenges in sourcing human tissue. youtube.com |

Advancements in High-Resolution Analytical Technologies

Progress in understanding the pharmacokinetics and molecular interactions of this compound is intrinsically linked to the capabilities of analytical technologies. Modern analytical chemistry offers tools with unprecedented sensitivity and specificity, which are essential for detailed pharmacological studies. ijpsjournal.com

High-resolution mass spectrometry (HRMS), particularly when coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC), is a cornerstone of modern pharmaceutical analysis. researchgate.netijcrt.orgmdpi.com These technologies enable the precise quantification of this compound and its own potential metabolites in complex biological matrices such as plasma, urine, and tissue samples. ijcrt.org The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers allows for the unambiguous identification of compounds, even at trace levels. mdpi.comnih.gov Furthermore, techniques like native mass spectrometry can be employed to study the non-covalent interactions between this compound and its protein targets directly. frontiersin.org

Other advanced techniques, such as Raman spectroscopy, offer non-destructive methods for analyzing the chemical composition of samples, which could be applied to study the distribution of the compound within cells or tissues without the need for labels. ijpsjournal.comijcrt.org

Computational Predictive Modeling for Preclinical Drug Discovery

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering a way to simulate and predict a compound's behavior before extensive laboratory testing. allucent.comnih.gov For this compound, these models can accelerate research by prioritizing experiments and providing mechanistic insights.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its therapeutic and toxic effects over time. nih.gov These models can help predict how different dosing regimens might affect plasma concentrations and target engagement. nih.gov

At the molecular level, techniques like molecular docking and dynamics simulations can predict how this compound interacts with specific ion channels or receptors. mdpi.com By modeling these interactions, researchers can better understand the structural basis of its activity. Furthermore, systems biology models that integrate data from various sources can simulate the compound's effect on complex cellular networks, such as cardiac electrophysiology models, to predict its potential for inducing arrhythmias. nih.govfrontiersin.org

Table 3: Computational Modeling Approaches in this compound Research

| Modeling Type | Purpose | Example Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Simulating the binding of this compound to cardiac ion channels. |

| PK/PD Modeling | Links drug concentration to its observed effect. nih.gov | Predicting the antiarrhythmic effect based on plasma concentration profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Identifying key structural features of this compound responsible for its activity. |

| Systems Biology Modeling | Simulates complex biological systems and their response to perturbations. nih.gov | Modeling the effect of this compound on the entire cardiac action potential. frontiersin.org |

Exploration of this compound in Unexplored Biological Systems (non-human)

While the primary focus of this compound research has been on its cardiovascular effects, its activity in other biological systems remains largely unexplored. Future studies in diverse, non-human model organisms could reveal novel biological activities or provide new insights into its mechanisms. nih.gov

The use of various animal models is fundamental in preclinical research. nih.gov While initial studies have utilized mice, expanding research to other species could provide a broader understanding of the compound's effects. nih.govnih.gov For example, zebrafish (Danio rerio) are increasingly used in high-throughput screening for cardiotoxicity and other biological effects due to their rapid development and genetic tractability. nih.gov Invertebrate models, such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (roundworm), offer powerful genetic tools to dissect signaling pathways that might be affected by this compound. nih.gov Investigating the compound's impact in models of non-cardiac diseases, such as neurological or inflammatory conditions, could also open up entirely new avenues of research. mdpi.com

常见问题

Basic: What are the validated analytical methods for quantifying Desethylprocainamide in biological matrices, and how can researchers ensure reproducibility?

Methodological Answer:

- Techniques: Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized mobile phases (e.g., acetonitrile-phosphate buffer) and internal standards (e.g., deuterated analogs) .

- Validation Parameters: Include linearity (0.1–10 µg/mL), precision (intra-day CV <15%), recovery (>85%), and limit of detection (LOD <0.05 µg/mL) .

- Reproducibility: Document column specifications, ionization settings, and sample preparation steps (e.g., protein precipitation with acetonitrile) to enable independent replication .

Basic: What study designs are appropriate for investigating this compound’s pharmacokinetics in human populations?

Methodological Answer:

- Population Selection: Stratify participants by age, renal/hepatic function, and CYP2D6 genotype to assess metabolic variability .

- Sampling Protocol: Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-administration to capture elimination kinetics .

- Ethical Compliance: Obtain IRB approval and informed consent, explicitly disclosing risks of metabolite accumulation in renal impairment .

Advanced: How can contradictory findings about this compound’s cardiotoxic vs. antiarrhythmic effects be resolved?

Methodological Answer:

- Systematic Review: Conduct a meta-analysis of in vivo/in vitro studies, evaluating dose-response relationships and confounding variables (e.g., procainamide co-administration) .

- Experimental Replication: Use Langendorff-perfused heart models to isolate metabolite-specific effects under controlled ionic conditions (e.g., potassium, calcium) .

- Statistical Reconciliation: Apply Bayesian hierarchical models to quantify heterogeneity across studies and adjust for publication bias .

Advanced: What strategies optimize detection of this compound in trace concentrations (<10 ng/mL) for pharmacokinetic studies?

Methodological Answer:

- Pre-concentration: Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery from plasma .

- Instrument Optimization: Reduce matrix effects via post-column infusion of propylene glycol and adjust collision energy for MRM transitions (e.g., m/z 236→98) .

- Validation: Test sensitivity across 5–6 batches of hemolyzed/lipemic samples to confirm robustness .

Basic: How can researchers establish the purity and structural identity of synthesized this compound?

Methodological Answer:

- Spectroscopic Confirmation: Use H/C NMR to verify absence of procainamide (δ 7.8 ppm aromatic protons) and LC-HRMS for exact mass (CHNO, [M+H] 235.1445) .

- Purity Criteria: Achieve ≥98% purity via reverse-phase HPLC with photodiode array detection (210–300 nm) .

Advanced: What integrated approaches elucidate this compound’s mechanisms of action in heterogeneous cellular environments?

Methodological Answer:

- In Vitro Assays: Combine patch-clamp electrophysiology (hERG channel inhibition) and calcium transient imaging in cardiomyocytes .

- Computational Modeling: Apply molecular dynamics simulations to predict metabolite binding to Nav1.5 sodium channels vs. procainamide .

- Multi-Omics Integration: Correlate transcriptomic data (RNA-seq) from treated cardiomyocytes with proteomic changes (LC-MS/MS) .

Basic: How should stability studies for this compound in storage conditions be designed?

Methodological Answer:

- Stress Testing: Expose samples to heat (40°C), light (UV-A), and acidic/alkaline conditions (pH 3–10) for 14 days .

- Analytical Monitoring: Quantify degradation products (e.g., N-acetylprocainamide) via stability-indicating HPLC methods .

Advanced: How can inter-individual variability in this compound metabolism be modeled for precision dosing?